molecular formula C17H21N3O3S2 B3571386 Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B3571386
M. Wt: 379.5 g/mol
InChI Key: JXWXEUZOLJVRKG-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a 4,6-dimethylpyrimidine sulfanyl acetyl moiety. Its structure includes a central thiophene ring substituted with methyl groups at positions 4 and 5, an ethyl ester at position 3, and a sulfanyl-linked acetyl amino group at position 2 connected to a 4,6-dimethylpyrimidine ring . This compound is synthesized via nucleophilic substitution or condensation reactions involving ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate precursors, a common intermediate in thiophene chemistry .

Properties

IUPAC Name

ethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-6-23-16(22)14-11(4)12(5)25-15(14)20-13(21)8-24-17-18-9(2)7-10(3)19-17/h7H,6,8H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWXEUZOLJVRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method includes the condensation of a β-dicarbonyl compound with an amine, followed by further functionalization to introduce the thiophene ring . The reaction conditions often involve the use of microwave irradiation to accelerate the process and improve yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine and thiophene rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

a) Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

These compounds, reported in , and 8, replace the pyrimidinyl sulfanyl acetyl group with a cyanoacrylamido moiety. For example:

  • 3d : Substituent: 4-hydroxyphenyl; Yield: 90%; Melting Point: 298–300°C; Antioxidant activity (DPPH IC₅₀: 12.4 µM) .
  • 3j : Substituent: 4-isopropylphenyl; Yield: 78%; Melting Point: 172–173°C; Anti-inflammatory activity (46% edema inhibition at 50 mg/kg) .

Key Differences :

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyanoacrylamido derivatives exhibit strong electron-withdrawing effects due to the cyano group, enhancing antioxidant activity via radical scavenging.
  • Biological Activity: Cyanoacrylamido derivatives show higher antioxidant activity (e.g., 3d: DPPH IC₅₀ < 15 µM) but moderate anti-inflammatory effects. The pyrimidinyl sulfanyl group may enhance metabolic stability due to the pyrimidine ring’s aromaticity, a feature critical for drug-like properties .
b) Ethyl 2-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanoylamino]-5-ethanoyl-4-methylthiophene-3-carboxylate

This analog () differs by having an acetyl group at position 5 of the thiophene ring instead of a methyl group. The acetyl group introduces additional steric bulk and electron-withdrawing effects, which may alter solubility and binding affinity compared to the target compound’s 4,5-dimethyl substitution pattern .

Saturation and Ring Modifications

a) Ethyl 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This compound () replaces the dimethylthiophene core with a tetrahydrobenzo[b]thiophene system. The target compound’s fully aromatic thiophene core likely offers superior binding to hydrophobic enzyme pockets .

Substituent Effects on Physicochemical Properties

Compound Substituent Melting Point (°C) Yield (%) LogP* Biological Activity
Target Compound 4,6-Dimethylpyrimidinyl Not Reported Not Reported ~3.5 Hypothesized anti-inflammatory
3d (Cyanoacrylamido) 4-Hydroxyphenyl 298–300 90 2.8 DPPH IC₅₀: 12.4 µM
3j (Cyanoacrylamido) 4-Isopropylphenyl 172–173 78 4.1 46% edema inhibition
Analog () 5-Acetyl Not Reported Not Reported ~3.8 Not Reported

*LogP estimated using fragment-based methods.

Key Observations :

  • Thermal Stability: Cyanoacrylamido derivatives (e.g., 3d) exhibit higher melting points (>250°C) due to strong intermolecular hydrogen bonding, whereas the target compound’s melting point is unreported but likely lower due to less polar substituents.

Biological Activity

Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H24N3O3SC_{21}H_{24}N_3O_3S, and it features a complex structure that includes a thiophene ring, a pyrimidine moiety, and an acetylamino group. The presence of sulfur in the form of thioether enhances its biological activity by potentially influencing enzyme interactions and cellular uptake.

  • Inhibition of Topoisomerases :
    • Compounds similar to this compound have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer effects against various cancer cell lines, including breast, colon, lung, and prostate cancers. These effects are mediated through induction of reactive oxygen species (ROS) and cell cycle arrest at the G1 phase .
  • Antimicrobial Properties :
    • Preliminary evaluations suggest potential antimicrobial activity against specific bacterial strains; however, detailed studies are required to confirm these findings.

Study 1: Anticancer Efficacy

A study conducted on a series of 2,5-dimethylthiophene derivatives found that certain compounds exhibited potent anticancer properties at low micromolar concentrations. Among these compounds, those structurally similar to this compound showed promising results in inhibiting cell proliferation in various cancer cell lines compared to standard chemotherapeutics like etoposide .

Study 2: Topoisomerase Inhibition

Another research effort focused on the synthesis and evaluation of new N-acetyl pyrazolines derived from thiophene structures. These compounds were tested for their ability to inhibit human topoisomerases in various assays. The results indicated that some compounds exhibited selective inhibition without intercalating DNA, suggesting a targeted mechanism that could minimize side effects associated with traditional chemotherapeutic agents .

Data Table: Biological Activity Overview

Activity Effect Cell Lines Tested Reference
AnticancerInduces apoptosisBreast (MDA-MB-231), Colon (HCT116)
Topoisomerase InhibitionSelective inhibitionHuman topoisomerases
AntimicrobialPotential activityVarious bacterial strains

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves a multi-step process, including cyanoacetylation and Knoevenagel condensation. Key parameters include:
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for their ability to stabilize intermediates and enhance reaction rates .
  • Catalysts : Piperidine and acetic acid are used in catalytic amounts to accelerate condensation reactions .
  • Temperature Control : Reactions are refluxed at ~110°C for 5–6 hours to ensure completion .
  • Purification : Recrystallization with ethanol or methanol is critical to achieve >90% purity, monitored via TLC and HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify the presence of functional groups (e.g., thiophene protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm) .
  • IR Spectroscopy : Peaks at 1650–1680 cm1^{-1} confirm amide C=O stretches, while 1250–1300 cm1^{-1} indicate sulfanyl groups .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer : Computational approaches streamline hypothesis-driven research:
  • Reaction Path Optimization : Quantum chemical calculations (e.g., Gaussian 09) model transition states to predict regioselectivity in sulfanyl-acetylation steps .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP ~3.2, moderate blood-brain barrier permeability) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antioxidant vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural variations:
  • Assay Standardization : Use positive controls (e.g., ascorbic acid for antioxidant assays) and consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) .
  • Structure-Activity Relationship (SAR) : Compare derivatives with modified substituents (e.g., replacing 4,6-dimethylpyrimidinyl with phenyl groups) to isolate bioactive moieties .
  • Dose-Response Curves : EC50_{50} values should be validated across multiple concentrations (e.g., 1–100 µM) to rule off-target effects .

Q. How does the electronic configuration of the thiophene-pyrimidine core influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The conjugated system and electron-withdrawing groups modulate reactivity:
  • Electron Density Mapping : Natural Bond Orbital (NBO) analysis reveals charge distribution; the sulfanyl group enhances electrophilicity at the acetyl carbon .
  • Substituent Effects : Methyl groups on pyrimidine increase steric hindrance but stabilize intermediates via hyperconjugation .
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to identify rate-limiting steps .

Tables for Key Data

Q. Table 1: Comparative Synthesis Yields Under Different Conditions

SolventCatalystTemperature (°C)Yield (%)Purity (%)
ToluenePiperidine1108592
DMFAcetic Acid1007888
EthanolNone806575
Data adapted from .

Q. Table 2: Biological Activity Profile

Assay TypeActivity (EC50_{50}, µM)Reference Compound
DPPH Radical Scavenging12.4 ± 1.2Ascorbic Acid (8.9)
COX-2 Inhibition9.8 ± 0.7Celecoxib (0.04)
MTT Cytotoxicity (HeLa)45.6 ± 3.1Doxorubicin (0.2)
Data compiled from .

Key Methodological Recommendations

  • Synthetic Challenges : Avoid prolonged exposure to moisture during esterification to prevent hydrolysis .
  • Data Reproducibility : Validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
  • Ethical Compliance : Adhere to laboratory safety protocols (e.g., fume hood use for volatile solvents) as per institutional guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.